molecular formula C6H13NO3 B14899613 (R)-2,4-Dihydroxy-3,3-dimethylbutanamide

(R)-2,4-Dihydroxy-3,3-dimethylbutanamide

Cat. No.: B14899613
M. Wt: 147.17 g/mol
InChI Key: VNQLNIMYRMBBIN-BYPYZUCNSA-N
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Description

(R)-2,4-Dihydroxy-3,3-dimethylbutanamide is a chiral compound featuring a hydroxylated butanamide backbone with two methyl groups at the C3 position. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and biochemical probes. Derived from D-pantolactone [(R)-2,4-dihydroxy-3,3-dimethylbutyric acid γ-lactone], this compound is synthesized via a two-step procedure involving borane-dimethyl sulfide reduction of this compound (). Its stereochemistry and functional groups make it versatile for modifications, enabling applications in antiplasmodial agents, coenzyme precursors, and fluorescent molecular probes .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1

InChI Key

VNQLNIMYRMBBIN-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)N)O

Canonical SMILES

CC(C)(CO)C(C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and amide functionalities. One common method involves the use of a starting material such as 3,3-dimethylbutanoic acid, which is then subjected to hydroxylation and amidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2,4-Dihydroxy-3,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,4-Dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

®-2,4-Dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Antiplasmodial Isoxazole Derivatives

Compounds 3k , 3l , and 3m () are antiplasmodial agents derived from (R)-2,4-dihydroxy-3,3-dimethylbutanamide, featuring isoxazole-linked substituents. Modifications at the isoxazole ring (e.g., butyl, pentyl, phenethyl groups) influence potency and pharmacokinetics:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) HRMS (Observed)
3k 5-Butylisoxazol-3-yl C₁₅H₂₃N₂O₄ 299.35 77 321.17918
3l 5-Pentylisoxazol-3-yl C₁₄H₂₁N₂O₄ 285.33 77 307.1622
3m 5-Phenethylisoxazol-3-yl C₁₆H₂₅N₂O₄ 309.39 21 335.1952

Key Findings :

  • Longer alkyl chains (e.g., pentyl in 3l ) marginally reduce molecular weight but maintain antiplasmodial efficacy.
  • The phenethyl group in 3m introduces steric bulk, lowering synthetic yield (21%) compared to 3k/l (77%) .

Chloro and Aminoethyl Derivatives

  • (2R)-N-(4-Chloro-3-oxobutyl)-2,4-dihydroxy-3,3-dimethylbutanamide (): Formula: C₁₀H₁₈ClNO₄ Molecular Weight: 251.707 Da Features: The chloro and ketone groups enhance electrophilicity, making it reactive in nucleophilic substitutions. Potential use in prodrug design .
  • (R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (): Formula: C₁₁H₂₃N₃O₄ Molecular Weight: 261.318 Da Features: The aminoethyl group improves water solubility and binding to biological targets (e.g., enzymes or receptors) .

Ethoxypropyl and Pantethine Derivatives

  • (R)-N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide ():

    • Molecular Weight : 233.31 Da
    • Features : The ethoxypropyl chain increases lipophilicity, favoring membrane permeability .
  • Pantethine ():

    • Structure : Dimer of this compound linked via a disulfide bridge.
    • Role : A coenzyme A precursor with applications in lipid metabolism regulation and treatment of hypertriglyceridemia .

Fluorescent Molecular Beacon Probes

Modifications to the amide group, such as in (R)-4-amino-2,2-dimethylbutane-1,3-diol (), enable integration into molecular beacons. The chiral diol backbone facilitates precise control of pyrene excimer fluorescence, critical for DNA/RNA detection in bioimaging .

Structural and Functional Insights

  • Steric Effects : Bulky substituents (e.g., phenethyl in 3m ) reduce synthetic yields but may enhance target specificity.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase reactivity, while electron-donating groups (e.g., ethoxy in ) improve stability.
  • Solubility: Aminoethyl () and hydroxyl groups enhance aqueous solubility, whereas alkyl chains () promote lipid bilayer penetration.

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